3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride
Description
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is a tertiary amine hydrochloride salt characterized by a propiophenone backbone substituted with two methyl groups at the 2,2-positions and a diethylamino group at the 3-position. The hydrochloride salt enhances water solubility, a critical feature for pharmaceutical applications, though specific pharmacological data for this compound remains unverified in the provided evidence.
Properties
CAS No. |
24206-70-0 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
3-(diethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-16(6-2)12-15(3,4)14(17)13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;1H |
InChI Key |
BTIWDWOBSODVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(C)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation Method (Adapted from Patent CN118026860A)
This patent describes a closely related preparation method for 3-[1-(dimethylamino)ethyl]phenol, which can be adapted for the diethylamino analogue with appropriate reagent substitution.
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of 3-ethylphenol to 3-ethyl anisole | Dimethyl sulfate, NaOH, tetrabutylammonium hydroxide, solvent: dichloromethane extraction | 3-ethyl anisole intermediate |
| 2 | Bromination at benzylic position | N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) catalyst, chloroform solvent | 3-(1-bromoethyl) anisole |
| 3 | Nucleophilic substitution with dimethylamine hydrochloride | Dimethylamine hydrochloride, sodium carbonate, dimethylformamide solvent | 3-[1-(dimethylamino)ethyl] anisole |
| 4 | Hydrolysis of anisole to phenol | Reflux in aqueous hydrobromic acid | 3-[1-(dimethylamino)ethyl] phenol |
Note: For the diethylamino analogue, dimethylamine hydrochloride in Step 3 would be replaced by diethylamine hydrochloride.
Example Procedure for Hydrolysis and Purification
- Dissolve the 3-[1-(diethylamino)ethyl] anisole intermediate in 48% hydrobromic acid.
- Reflux with stirring for approximately 12 hours.
- Remove hydrobromic acid under vacuum.
- Extract with ethyl acetate to remove impurities.
- Adjust aqueous phase pH to 10.0 and extract with ethyl acetate.
- Dry organic layer over anhydrous magnesium sulfate.
- Concentrate to dryness and recrystallize from ethyl acetate to obtain the pure phenol compound as a white powder.
Formation of Hydrochloride Salt
- The free base 3-(1-diethylamino)-2,2-dimethylpropiophenone is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Saturated hydrogen chloride gas or hydrochloric acid solution is introduced to form the hydrochloride salt.
- The salt precipitates out and can be filtered and dried.
Reaction Mechanism Insights
- Methylation : Electrophilic methylation of phenolic hydroxyl groups enhances stability and directs subsequent bromination.
- Bromination : Radical bromination using NBS selectively targets the benzylic position adjacent to the aromatic ring.
- Nucleophilic substitution : The bromide is displaced by the diethylamino group under basic conditions, forming the aminopropiophenone intermediate.
- Hydrolysis : Acidic conditions cleave the methyl ether to regenerate the phenol group, completing the synthesis.
Analytical and Purity Data
- High-Performance Liquid Chromatography (HPLC) is used to confirm purity, typically employing a C8 column with methanol/water mobile phase buffered to pH 8.5, detection at 215 nm.
- Purity levels of above 99% are achievable with the described procedures.
- Recrystallization yields white crystalline powders with high purity.
Comparative Table of Key Reagents and Conditions
| Step | Reagents for Dimethylamino Analogue | Adaptation for Diethylamino Analogue | Comments |
|---|---|---|---|
| Methylation | Dimethyl sulfate, NaOH, tetrabutylammonium hydroxide | Same | Methylation reagent remains unchanged |
| Bromination | N-bromosuccinimide (NBS), AIBN, chloroform | Same | Radical bromination conditions unchanged |
| Amination | Dimethylamine hydrochloride, sodium carbonate, DMF | Diethylamine hydrochloride, sodium carbonate, DMF | Substitute amine source |
| Hydrolysis | 48% hydrobromic acid reflux | Same | Hydrolysis conditions unchanged |
| Salt formation | HCl gas or aqueous HCl | Same | Standard salt formation |
Summary and Industrial Relevance
The described preparation method offers a mild, industrially feasible route to this compound, avoiding harsh nitration, diazotization, or reduction steps common in older methods. The use of selective methylation, radical bromination, and nucleophilic substitution under controlled pH and temperature conditions ensures high yield and purity suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride exhibit analgesic and anti-inflammatory properties. These compounds have been studied for their potential to modulate pain pathways and reduce inflammation in various biological models. For instance, compounds similar to this hydrochloride have shown efficacy in reducing pain responses in animal models of inflammation and neuropathic pain .
1.2. Antidepressant Activity
The compound has also been investigated for its antidepressant effects. Studies suggest that it may influence neurotransmitter systems involved in mood regulation, potentially serving as a candidate for developing new antidepressant therapies. The modulation of serotonin and norepinephrine levels by this compound has been highlighted in preclinical studies .
1.3. Antitumor Activity
Emerging research points to the antitumor potential of this compound. Investigations have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This opens avenues for further exploration in cancer therapeutics.
Organic Synthesis Applications
2.1. Catalyst in Organic Reactions
In organic synthesis, this compound has been utilized as a catalyst for various reactions, including Michael additions and condensation reactions. Its ability to stabilize reaction intermediates makes it a valuable tool in synthetic organic chemistry . Researchers have reported successful applications of this compound in synthesizing complex organic molecules efficiently.
2.2. Synthesis of Novel Compounds
The versatility of this compound allows for the synthesis of novel chemical entities through derivatization reactions. This aspect is particularly useful in drug discovery programs aimed at developing new therapeutic agents with improved efficacy and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of amide bonds by activating carboxyl groups to react with amines. This process involves the formation of an unstable intermediate that quickly reacts with an amino group to form an amide bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Propiophenone Derivatives
The following table compares key structural and molecular features of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Propiophenone Backbone) | Key Differences |
|---|---|---|---|---|
| 3-(1-Diethylamino)-2,2-dimethylpropiophenone HCl (Target) | C₁₄H₂₂ClNO* | ~263.79† | 2,2-dimethyl; 3-diethylamino | Bulky diethylamino group |
| 2,2-Dimethyl-3-(methylamino)propiophenone HCl | C₁₂H₁₈ClNO | 227.73 | 2,2-dimethyl; 3-methylamino | Smaller methylamino substituent |
| 2-Amino-3',4'-dimethoxypropiophenone HCl | C₁₂H₁₆ClNO₃ | 265.72 | 3',4'-dimethoxy; 2-amino | Methoxy groups; primary amine |
| 2-(Diisopropylamino)ethyl chloride HCl | C₈H₂₀Cl₂N | 210.16 | Ethyl chloride; diisopropylamino | Aliphatic chain; chloride substituent |
*Inferred from structural analogy. †Calculated based on formula.
Sources: .
Key Observations:
- Substituent Effects: The diethylamino group in the target compound increases steric bulk compared to methylamino in the analogue from .
- Functional Group Diversity : The 3',4'-dimethoxy groups in ’s compound introduce electron-donating effects, altering electronic distribution and reactivity compared to the target’s alkylamine substituents .
Hydrochloride Salts: Physicochemical Properties
Hydrochloride salts generally exhibit higher water solubility than their freebase counterparts. For example:
- ortho-Toluidine Hydrochloride (): Solubility >100 g/L in water, highlighting the role of HCl in improving bioavailability .

- Dopamine Hydrochloride (): Solubility of 50 mg/mL, critical for intravenous administration .
While exact data for the target compound is unavailable, its hydrochloride salt is expected to follow this trend, favoring dissolution in polar solvents.
Pharmacological Implications
- Piperazine Derivatives (): HBK-14 to HBK-19 demonstrate that substituent bulk (e.g., chloro or methyl groups) modulates receptor affinity. The target’s diethylamino group may similarly influence binding to CNS targets, though specific activity remains unconfirmed .
- Pethidine Hydrochloride (): A piperidine-based opioid with HCl enhancing stability. Structural parallels suggest the target could be explored for analgesic properties, though this is speculative .
Q & A
Q. How can cross-disciplinary applications (e.g., materials science) be explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

